1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-13-17-23(11-12-24(17)22-14)10-9-20-18(25)21-16-7-5-15(6-8-16)19(2,3)4/h5-8,11-13H,9-10H2,1-4H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAZWYMSGGCHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)NC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the formation of the urea linkage by reacting the intermediate with 4-(tert-butyl)phenyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process. Flow microreactors offer advantages such as improved reaction control, higher yields, and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds .
Scientific Research Applications
1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Pyrazole/Imidazole Moieties
- 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) (): Structural Differences: The target compound replaces the ethyl group in 9a/9b with a tert-butylphenyl group and substitutes the pyrazole-methyl linkage with an ethyl-tethered imidazo[1,2-b]pyrazole. Implications: The tert-butyl group enhances lipophilicity (logP ~3.5 estimated) compared to the ethyl group (logP ~1.2), which may improve blood-brain barrier penetration but reduce aqueous solubility.
Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors ():
- Example : (Z)-5-([3-{4-(4-methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21440).
- Structural Differences : The target compound uses a urea linker instead of a thiazolidinedione and features a pyrazole ring instead of pyridazine.
- Implications : Urea may provide stronger hydrogen-bonding interactions with kinase ATP-binding pockets compared to thiazolidinedione’s electrostatic interactions. The pyrazole’s reduced aromaticity (vs. pyridazine) could lower metabolic stability but increase conformational flexibility .
Urea-Linked Triazole/Imidazoline Derivatives ():
- Example : 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19).
- Structural Differences : The target compound’s tert-butylphenyl group is more hydrophobic than C19’s methoxyphenyl group, which has electron-donating methoxy substituents.
- Implications : The tert-butyl group may enhance binding to hydrophobic pockets (e.g., in GPCRs or enzymes), while the methoxy group in C19 could engage in polar interactions. The ethyl linker in the target compound may allow for better spatial alignment with target sites compared to rigid imidazoline systems .
Physicochemical and Pharmacokinetic Properties
- The imidazo[1,2-b]pyrazole core may confer metabolic resistance compared to simpler pyrazole systems due to fused-ring stability .
Biological Activity
1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 325.41 g/mol
The biological activity of the compound is primarily attributed to its interaction with various molecular targets involved in cancer and inflammatory pathways. Notably, pyrazole derivatives have been shown to exhibit significant antitumor activity through apoptosis induction and inhibition of cell proliferation.
Anticancer Activity
Research has demonstrated that similar pyrazole derivatives possess notable anticancer properties. For instance:
- Cell Lines Tested : Various studies have evaluated compounds structurally related to 1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazole Derivative A | A549 | 49.85 | Induces apoptosis |
| Pyrazole Derivative B | MCF-7 | 0.39 | Aurora-A kinase inhibition |
| Pyrazole Derivative C | HCT116 | 7.01 | Microtubule disassembly |
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory effects by inhibiting pathways such as NF-kB and MAPK signaling, which are crucial in inflammatory responses.
Study 1: Antitumor Efficacy
In a study by Xia et al., a structurally similar pyrazole derivative was evaluated for its antitumor efficacy. The compound induced significant apoptosis in A549 cells with an IC50 value of 49.85 µM, indicating its potential as an anticancer agent .
Study 2: Inhibition of Kinases
Another research highlighted the ability of certain pyrazole derivatives to inhibit Aurora-A kinase, with one compound showing an IC50 of 0.067 µM against this target . This suggests that the target compound may also possess similar kinase inhibition properties.
Study 3: Cytotoxicity Assessment
A cytotoxicity evaluation against HEK-293 cells indicated that several pyrazole derivatives were non-toxic at therapeutic concentrations, supporting their potential for further development in clinical applications .
Q & A
Q. What are the recommended synthetic strategies for preparing 1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea?
Synthesis should focus on multi-component coupling reactions involving urea derivatives and heterocyclic intermediates. A protocol similar to the three-component coupling of triazole, substituted urea, and thiourea can be adapted, as demonstrated for analogous triazine-urea compounds . Key steps include:
- Temperature-controlled condensation to minimize side reactions.
- Use of activating agents (e.g., carbodiimides) to enhance urea bond formation.
- Purification via column chromatography or recrystallization for high-purity yields.
Q. How should researchers characterize the structural integrity of this compound?
Employ a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity of the tert-butylphenyl and imidazo-pyrazole moieties.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve steric effects from the tert-butyl group and imidazo-pyrazole orientation, as seen in structurally related urea derivatives .
Q. What safety precautions are critical during handling?
Refer to safety protocols for structurally similar compounds:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as recommended for methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate .
- In case of exposure, follow first-aid measures: rinse eyes/skin with water for 15 minutes and seek medical attention.
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Adopt the ICReDD framework, which integrates quantum chemical calculations and experimental feedback:
- Use density functional theory (DFT) to predict transition states and intermediates in urea bond formation.
- Apply reaction path search algorithms to identify energetically favorable conditions (e.g., solvent, catalysts) .
- Validate predictions with small-scale experiments and refine models iteratively.
Q. What methodologies address contradictory biological activity data across studies?
- Dose-response profiling : Re-evaluate activity under standardized conditions (e.g., cell lines, assay protocols).
- Structural analogs : Compare with derivatives like 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine to isolate the role of the tert-butyl group or imidazo-pyrazole substituents .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability in biological replicates, as suggested in experimental design literature .
Q. How can researchers design experiments to probe structure-activity relationships (SAR)?
- Fragment-based screening : Synthesize analogs with systematic modifications (e.g., tert-butyl → cyclopropyl, pyrazole → triazole).
- Biological assays : Test against targets common to urea derivatives, such as phosphodiesterases or kinase enzymes .
- QSAR modeling : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with activity data .
Q. What advanced separation techniques improve purity for pharmacological studies?
- Membrane technologies : Use nanofiltration or reverse osmosis to remove low-molecular-weight impurities .
- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water gradients) for polar urea derivatives.
- Crystallization screening : Explore solvent mixtures (e.g., DCM/hexane) to enhance crystal lattice stability .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in spectroscopic data?
Q. What statistical approaches enhance reproducibility in reaction optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
